Product packaging for 4-(3-Isopropoxyphenyl)piperidine(Cat. No.:)

4-(3-Isopropoxyphenyl)piperidine

Cat. No.: B13855159
M. Wt: 219.32 g/mol
InChI Key: YHSHGTRBPCQKHB-UHFFFAOYSA-N
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Description

4-(3-Isopropoxyphenyl)piperidine is a chemical compound with the CAS Number 1260814-25-2 and a molecular formula of C14H21NO . It has a molecular weight of 219.32 g/mol . The compound is identified by the MDL number MFCD17484830 . As a piperidine derivative featuring an isopropoxy-substituted phenyl ring, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . Piperidine structures are commonly explored in pharmaceutical R&D for their potential biological activities. The specific stereochemistry of related compounds, such as the (3R,4R)-trimethyl analogue, highlights the relevance of chiral piperidines in the development of pharmaceutical standards and fine chemicals . This product is intended for research purposes as a chemical reference standard or for use in synthetic pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B13855159 4-(3-Isopropoxyphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-(3-propan-2-yloxyphenyl)piperidine

InChI

InChI=1S/C14H21NO/c1-11(2)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15H,6-9H2,1-2H3

InChI Key

YHSHGTRBPCQKHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 3 Isopropoxyphenyl Piperidine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 4-(3-isopropoxyphenyl)piperidine, the primary disconnection points are the C-C bond between the piperidine (B6355638) ring and the phenyl group, and the C-N or C-C bonds within the piperidine ring itself.

A common disconnection strategy involves breaking the bond between the C4 position of the piperidine ring and the isopropoxyphenyl moiety. This leads to a piperidine synthon and a 3-isopropoxyphenyl synthon. The piperidine synthon can be a 4-piperidone (B1582916) derivative or a suitably functionalized piperidine that can undergo a coupling reaction. The 3-isopropoxyphenyl synthon is typically an aryl halide or a boronic acid derivative, poised for cross-coupling reactions. researchgate.netnih.gov

Alternatively, a retrosynthetic approach can involve the construction of the piperidine ring with the aryl substituent already in place on a precursor. This strategy often relies on cyclization reactions of acyclic precursors. mdpi.com Radical-based retrosynthesis has also emerged as a valuable strategy, enabling the formation of sp3-spx bonds through controlled radical coupling, which can offer alternative and sometimes more direct pathways. nih.gov

Synthesis of the Piperidine Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. These can be broadly categorized into the formation of the ring through cyclization reactions and the functionalization of a pre-existing piperidine ring.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring from acyclic precursors is a fundamental approach. A variety of cyclization strategies have been reported, including:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and effective method for piperidine synthesis. nih.gov

Radical Cyclization: Radical-mediated cyclizations offer a powerful tool for constructing the piperidine ring. mdpi.comnih.gov For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce highly substituted piperidines. nih.gov Photoredox catalysis has also been employed to initiate radical cyclization for the synthesis of complex spirocyclic piperidines. nih.gov

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent and often stereocontrolled route to tetrahydropyridine (B1245486) derivatives, which can be subsequently reduced to piperidines.

Ring-Closing Metathesis (RCM): RCM has become a popular method for the synthesis of various ring systems, including piperidines, from appropriate diene precursors.

Intramolecular Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is another widely used strategy for piperidine ring formation. mdpi.com

Electrochemical Cyclization: Electrosynthesis, particularly electroreductive cyclization of imines with dihaloalkanes, presents a green and efficient alternative for synthesizing piperidine derivatives. nih.govresearchgate.net

The choice of cyclization method depends on the desired substitution pattern and stereochemistry of the final piperidine product.

Functionalization of Pre-existing Piperidine Rings

An alternative to de novo ring synthesis is the functionalization of a readily available piperidine or pyridine (B92270) precursor. researchgate.net

From Pyridines: The catalytic hydrogenation of pyridines is a direct and common method to obtain the piperidine scaffold. mdpi.com Subsequent functionalization can then be performed on the saturated ring.

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a highly attractive and atom-economical strategy. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions of the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and protecting group on the nitrogen atom. nih.govnih.gov

From Piperidones: Commercially available 4-piperidone is a versatile starting material. youtube.com It can be converted to a variety of 4-substituted piperidines through reactions such as the Shapiro reaction followed by cross-coupling. nih.gov

The following table summarizes some common starting materials and the resulting piperidine derivatives.

Starting MaterialReaction TypeResulting Piperidine Derivative
PyridineHydrogenationUnsubstituted Piperidine
4-PiperidoneReductive Amination4-Amino-piperidine
4-PiperidoneWittig Reaction4-Alkylidene-piperidine
N-Boc-piperidineC-H FunctionalizationSubstituted N-Boc-piperidine

Introduction of the 3-Isopropoxyphenyl Moiety

The final key step in the synthesis of this compound is the introduction of the 3-isopropoxyphenyl group onto the piperidine ring. This is typically achieved through cross-coupling reactions or other aromatic substitution strategies.

Coupling Reactions and Aromatic Substitution Strategies

Palladium-catalyzed cross-coupling reactions are the most widely used methods for forming the C-C bond between the piperidine and the phenyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. commonorganicchemistry.comdiva-portal.orgmdpi.com For the synthesis of this compound, this would typically involve the reaction of a 4-halopiperidine derivative with 3-isopropoxyphenylboronic acid or the coupling of a piperidine-4-boronic acid derivative with a 3-isopropoxy-substituted aryl halide. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This method has been successfully applied to the synthesis of 4-arylpiperidines by coupling a 4-piperidylzinc iodide with various aryl halides. nih.gov

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of the Buchwald-Hartwig amination can be adapted for the synthesis of N-arylpiperidines. nih.govresearchgate.netrsc.orgthieme-connect.com This would involve the coupling of piperidine with a 3-isopropoxy-substituted aryl halide.

The table below provides a comparison of these common coupling reactions.

Coupling ReactionKey ReagentsCatalystAdvantages
Suzuki-MiyauraOrganoboron compound, OrganohalidePalladium complexMild conditions, functional group tolerance
NegishiOrganozinc reagent, OrganohalideNickel or Palladium complexHigh reactivity, good for sterically hindered substrates
Buchwald-HartwigAmine, OrganohalidePalladium complexEfficient for C-N bond formation

Precursor Synthesis of Isopropoxyphenyl Fragments

The successful execution of the coupling reactions described above relies on the availability of the necessary 3-isopropoxyphenyl precursors.

3-Isopropoxyphenylboronic Acid: This key reagent for Suzuki-Miyaura coupling can be synthesized from 3-isopropoxyaniline (B150228) or 3-isopropoxybromobenzene. rsc.orgoakwoodchemical.com For example, the reaction of 3-isopropoxyphenylboronic acid with catechol can form a stable catechol ester, which is a useful intermediate. rsc.org

3-Isopropoxy-substituted Aryl Halides: These are common starting materials for various cross-coupling reactions. They can be prepared through standard aromatic substitution reactions, such as the Williamson ether synthesis from 3-halophenol and isopropyl halide, followed by further functionalization if needed.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and solvent choice.

A general strategy for the synthesis of N-(hetero)arylpiperidines, which can be adapted for derivatives of this compound, involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. nih.gov This method has been successfully optimized using high-throughput experimentation (HTE), allowing for the rapid screening of various reaction parameters to identify the optimal conditions for generating piperidine libraries. nih.gov

The synthesis of other 4-phenylpiperidine (B165713) derivatives has also been subject to optimization. For example, in the synthesis of certain compounds, the reduction of an intermediate with lithium aluminum hydride in tetrahydrofuran (B95107) was a key step. prepchem.com The work-up procedure, including quenching with sodium sulfate (B86663) decahydrate (B1171855) and subsequent purification, was optimized to achieve a good yield of the final product. prepchem.com

The table below illustrates typical reaction parameters that are subject to optimization in the synthesis of 4-arylpiperidine analogues.

Reaction StepKey Optimization ParametersDesired Outcome
CyclizationCatalyst, Solvent, TemperatureHigh yield, High stereoselectivity
N-alkylation/arylationBase, Solvent, Temperature, Alkylating/Arylating agentHigh conversion, Minimal side products
Functional group interconversionReagent stoichiometry, Reaction timeComplete conversion, Ease of purification
DeprotectionCatalyst, Hydrogen pressure (for hydrogenolysis), Acid/Base concentrationClean and complete removal of protecting groups

Development of Novel Synthetic Pathways for this compound Derivatives

The quest for more efficient and versatile synthetic methods has led to the development of novel pathways for constructing the 4-arylpiperidine scaffold. These new routes often offer advantages in terms of step economy, substrate scope, and the ability to introduce molecular diversity.

One innovative approach is the use of Zincke imine intermediates for the synthesis of N-(hetero)arylpiperidines. nih.gov This strategy involves the reaction of pyridinium (B92312) salts with anilines as nucleophiles in a one-pot process, followed by hydrogenation or nucleophilic addition to furnish the desired piperidine derivatives. nih.gov This method is particularly valuable for creating libraries of compounds for drug discovery.

Another area of development is the aminative ring-opening of cyclopropenes. nih.gov While not yet applied to the specific target, this method using an iron-aminyl radical allows for the highly stereoselective synthesis of tetrasubstituted alkenyl nitriles, which are versatile intermediates that could potentially be transformed into highly substituted piperidine derivatives. nih.gov

The synthesis of various 3-arylpiperidines has been reported, starting from different precursors and employing a range of synthetic transformations. nih.gov These routes often involve the construction of the piperidine ring followed by the introduction of the aryl group, or vice versa. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on both the piperidine and the aryl ring.

The following table provides an overview of some novel synthetic strategies that could be adapted for the synthesis of this compound and its derivatives.

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Zincke Imine Intermediate PathwayOne-pot reaction, Use of pyridinium salts and anilinesHigh efficiency, Suitable for library synthesis nih.gov
Aminative Ring-Opening of CyclopropenesStereoselective, Forms tetrasubstituted alkenyl nitrilesAccess to highly substituted and complex derivatives nih.gov
Modification of Pre-formed PiperidinesVersatile, Allows for late-stage diversificationWide range of analogues can be prepared from a common intermediate nih.gov

Structure Activity Relationship Sar Studies of 4 3 Isopropoxyphenyl Piperidine Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of 4-(3-isopropoxyphenyl)piperidine derivatives can be finely tuned by introducing various substituents at different positions on the molecule.

The nitrogen atom of the piperidine (B6355638) ring is a common site for chemical modification in drug discovery. Its basicity and ability to form hydrogen bonds are critical for pharmacokinetic and pharmacodynamic properties. nih.gov Altering the substituent on the piperidine nitrogen can significantly impact a compound's biological activity. Studies on various piperidine-based compounds have shown that introducing different functional groups, such as alkyl, acyl, or other heterocyclic rings, can modulate potency and selectivity. researchgate.netrsc.org For instance, in a series of piperidine-based inhibitors, an N-tert-butyl carboxylate group was found to be optimal for potent inhibitory activity against the influenza virus. nih.govrsc.org The size, electronics, and hydrogen bonding capacity of the N-substituent are key determinants of its interaction with target proteins.

Table 1: Effect of Piperidine Nitrogen (N1) Substitution on Biological Activity (Illustrative) This table presents a generalized summary of findings from various piperidine derivative studies.

N1-Substituent General Effect on Activity Rationale
-H (Secondary Amine) Baseline activity Can act as a hydrogen bond donor.
-CH₃ (Small Alkyl) Variable; may increase or decrease activity Modifies basicity and introduces minimal steric bulk.
-C(O)CH₃ (Acyl) Often decreases activity Reduces basicity and introduces a hydrogen bond acceptor.
-C(O)OtBu (Boc group) Often enhances activity Large, lipophilic group can occupy hydrophobic pockets in the target binding site. nih.govrsc.org

| -SO₂R (Sulfonyl) | Variable | Strong electron-withdrawing group, significantly alters electronic properties. |

Functionalization of the carbon atoms within the piperidine ring offers another avenue for structural modification, though it can be synthetically challenging. The position of the substituent is crucial. The C2 position is electronically favored for certain functionalization reactions due to stabilization effects from the adjacent nitrogen atom. nih.gov Conversely, the C3 position is often deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.gov The C4 position, being the most remote from the nitrogen, is less influenced by electronic effects and is sterically accessible. nih.gov

Studies on related piperidine systems show that introducing substituents at these positions can influence stereochemistry and conformation, which are critical for receptor binding. For example, the synthesis of positional analogues of methylphenidate involved selective C-H functionalization at the C2, C3, or C4 positions of the piperidine ring, leading to derivatives with distinct pharmacological profiles. nih.gov Research on 3- and 4-acyloxy-piperidine derivatives further underscores the importance of substitution patterns on the ring for biological activity. nih.gov

Table 2: Influence of Substitution at Piperidine Ring Carbons on Activity (Illustrative) This table illustrates general principles of piperidine ring functionalization.

Position of Substitution Potential Substituent General Effect on Activity
C2 Phenylacetate Can introduce specific interactions, but stereochemistry is critical. nih.gov
C3 Hydroxyl, Phenylacetate Deactivated position, making synthesis challenging; substitution can introduce new binding interactions. nih.gov

| C4 | Acyl, Aryl | Can project into solvent-exposed regions or specific sub-pockets of a binding site. nih.gov |

The isopropoxyphenyl group is a key feature, and its modification provides a powerful tool for optimizing activity. This includes varying the isopropoxy group itself or introducing additional substituents onto the phenyl ring.

Replacing the isopropoxy group with other alkoxy groups (e.g., methoxy (B1213986), ethoxy) can probe the size limits of the binding pocket. SAR studies on compounds with related phenyl ether motifs have shown that even small changes can significantly alter potency. nih.gov

Adding substituents to the phenyl ring modifies the electronic and steric properties of the molecule. For example, introducing electron-withdrawing groups like fluoro or trifluoromethyl, or electron-donating groups like methyl, at different positions on the phenyl ring can influence binding affinity and functional activity. mdpi.com In the development of certain inhibitors, a 2-hydroxy-3-methoxy substitution pattern on a benzyl (B1604629) ring was found to be crucial for high potency. nih.gov This highlights the sensitivity of biological targets to the substitution pattern on the aromatic ring.

Table 3: Effect of Isopropoxyphenyl Moiety Alterations on Biological Activity (Illustrative) This table generalizes findings from SAR studies on various aromatic ring-substituted compounds.

Modification Example Substituent General Effect on Activity
Isopropoxy Variation Methoxy (-OCH₃) May alter binding affinity depending on the size of the hydrophobic pocket.
Phenyl Ring Substitution Fluoro (-F) Can improve metabolic stability and alter electronic interactions. mdpi.com
Phenyl Ring Substitution Hydroxyl (-OH) Can act as a hydrogen bond donor, potentially increasing affinity. nih.gov

| Phenyl Ring Substitution | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, can enhance binding through specific interactions. mdpi.com |

Conformational Analysis and its Influence on SAR

The piperidine ring is not planar and typically adopts a low-energy chair conformation. The orientation of substituents (axial vs. equatorial) in this conformation can have a profound impact on biological activity. Conformational analysis helps to understand the three-dimensional shape of the molecule and how it fits into a biological target. nih.gov

The preferred conformation can be influenced by various factors, including steric repulsion, hyperconjugation, and charge-dipole interactions between substituents. researchgate.net For example, the introduction of fluorine atoms onto a piperidine ring can significantly alter its conformational equilibrium, sometimes favoring an axial orientation that is typically less stable. This preference can be influenced by the solvent environment, indicating that both intramolecular and intermolecular forces are at play. researchgate.net Understanding the preferred conformation of a this compound derivative is therefore essential for rationalizing its SAR, as only specific conformations may be able to bind effectively to the target receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can help predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov The selection of appropriate descriptors is a critical step. These descriptors can be broadly categorized as:

Electronic: Describing the electron distribution (e.g., partial atomic charges, dipole moment). nih.gov

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule.

Once a set of descriptors is calculated for a series of this compound analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov For example, a QSAR study on a set of inhibitors might reveal that high activity is correlated with a high value for a specific steric descriptor and a low value for an electronic descriptor. Such a model, once rigorously validated, can be used to prioritize the synthesis of the most promising new derivatives. nih.gov

Predictive Capabilities and Model Validation

The development of a robust SAR or QSAR model is critically dependent on its predictive capability, which is assessed through rigorous validation procedures. These procedures are designed to ensure that the model is not only descriptive of the training data but can also accurately predict the activity of new, untested compounds. Validation is typically categorized into internal and external validation.

Internal Validation

Internal validation techniques assess the stability and robustness of the model using the initial dataset. A common method is cross-validation , particularly the leave-one-out (LOO) and leave-many-out (LMO) procedures. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a key indicator of the model's internal predictive power. A high Q² value (generally > 0.5) suggests a robust model.

Another internal validation technique is Y-scrambling or randomization of the response . The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. A valid model should have significantly lower correlation coefficients for the scrambled data compared to the original model, demonstrating that the original correlation was not due to chance. nih.gov

External Validation

External validation is considered the most stringent test of a model's predictive power. It involves using the model to predict the biological activity of a set of compounds (the test set or external validation set) that were not used in the model's development. The predictive ability is then quantified by comparing the predicted activities with the experimentally determined values for the test set.

Several statistical metrics are used to evaluate the performance of the model on the external test set. A reliable QSAR model should demonstrate a strong correlation between predicted and experimental activity. nih.gov The coefficient of determination for the test set (R²_pred) is a common metric.

In a study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists, a neural network-based QSAR model was established and then validated using an external testing set of five additional compounds, demonstrating the application of external validation. chemrxiv.org Similarly, research on isoquinoline (B145761) derivatives for AKR1C3 inhibitory activity utilized both internal and external validation methods to confirm the robustness and predictive ability of their QSAR models. nih.gov

Applicability Domain (AD)

A crucial aspect of model validation is defining its Applicability Domain (AD) . The AD defines the chemical space of compounds for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. The Williams plot, which plots standardized residuals versus leverage values, is a common graphical method for defining the AD. This ensures that the model is only used for compounds structurally similar to those in the training set. nih.gov

Illustrative Data for Model Validation

While specific data for this compound derivatives is not available, the following table illustrates the type of statistical parameters used to validate QSAR models for other piperidine derivatives. chemrxiv.org

Validation Parameter Description Typical Acceptable Value
r² (or R²) Coefficient of determination for the training set. Measures the goodness of fit.> 0.6
Q² (or q²) Cross-validated correlation coefficient (Leave-One-Out). Measures internal predictive ability.> 0.5
R²_pred (or r²_ext) Coefficient of determination for the external test set. Measures external predictive ability.> 0.5
RMSE Root Mean Square Error of prediction for the training or test set.As low as possible
F-statistic A measure of the statistical significance of the model.High value

A study on furan-pyrazole piperidine derivatives reported robust and stable predictive models with r² values ranging from 0.742 to 0.832 and Q²_LOO values from 0.684 to 0.796, indicating good internal consistency and predictive power. The external verification of one of the models yielded an r² of 0.829, confirming its predictive ability on new data.

In another example involving isoquinoline derivatives, a QSAR model was validated with a Q²LMO (leave-many-out) internal validation and Y-scrambling to prevent chance correlation. nih.gov The goal is for the R² and Q² values of the actual model to be significantly higher than those of the scrambled models. nih.gov

The following interactive table presents hypothetical validation data for a QSAR model, illustrating the expected outcomes for a robust and predictive model.

Computational Chemistry and Molecular Modeling of 4 3 Isopropoxyphenyl Piperidine

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in 4-(3-Isopropoxyphenyl)piperidine is fundamental to its properties. Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to the lowest energy state of the molecule. For flexible molecules like this one, it is also crucial to explore the conformational landscape, which includes various low-energy shapes (conformers) the molecule can adopt.

The piperidine (B6355638) ring in such compounds typically adopts a chair conformation. researchgate.net The key conformational question revolves around the orientation of the bulky 4-(3-isopropoxyphenyl) substituent, which can be in either an axial or equatorial position. Computational studies on similar 4-phenylpiperidine (B165713) derivatives have shown that the equatorial conformation is generally preferred as it minimizes steric hindrance. nih.gov However, the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformer may be relevant for biological activity. nih.gov The presence of the isopropoxy group on the phenyl ring adds another layer of conformational flexibility that must be considered. Quantum mechanics (QM) calculations and molecular mechanics methods, such as MM2, are employed to determine the relative energies of these conformers. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound Note: These are representative values for a 4-phenylpiperidine core structure based on computational models. Actual values may vary.

Parameter Value
C-N-C bond angle (piperidine) ~111°
C-C-C bond angle (piperidine) ~110°
Phenyl-Piperidine C-C bond length ~1.52 Å

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

Electronic structure analysis provides insight into the reactivity and stability of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. schrodinger.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a smaller gap indicates the molecule is more prone to electronic excitation and chemical reactions. researchgate.netlibretexts.org These energies can be calculated using methods like Density Functional Theory (DFT), often with functionals such as B3LYP. researchgate.netresearchgate.net For molecules with aromatic and piperidine components, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the system. nih.gov Analysis methods like Natural Bond Orbital (NBO) are also used to understand charge distribution and intramolecular interactions. researchgate.net

Table 2: Representative Electronic Properties for a Phenylpiperidine Scaffold Note: These values are illustrative and derived from computational studies on analogous push-pull purine (B94841) systems containing piperidine. nih.gov The specific values for this compound would require dedicated DFT calculations.

Property Representative Energy Value (eV)
HOMO Energy -5.25 to -6.04
LUMO Energy +2.18 to +3.15

Molecular Docking Simulations with Relevant Biological Targets

Given the prevalence of the 4-phenylpiperidine scaffold in centrally active agents, molecular docking is a vital tool to predict how this compound might bind to biological targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov Docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, calculating a score that estimates the binding affinity. nih.govufu.br This process helps to identify the most likely binding pose and predict the strength of the interaction. nih.gov Targets for similar piperidine-based molecules often include dopamine (B1211576) and sigma receptors. nih.govnih.gov

Ligand-Target Interaction Analysis

Following a docking simulation, a detailed analysis of the interactions between the ligand and the receptor is performed. This analysis identifies the specific forces that stabilize the complex. Key interactions include:

Hydrogen Bonds: The piperidine nitrogen can act as a hydrogen bond acceptor, or if protonated, a hydrogen bond donor.

Hydrophobic Interactions: The phenyl and isopropoxy groups can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Salt Bridges: If the piperidine nitrogen is protonated (positively charged), it can form a strong salt bridge with a negatively charged residue like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor, an interaction noted as crucial for the binding of some ligands to dopamine receptors. nih.gov

Pi-Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Table 3: Hypothetical Ligand-Target Interactions for this compound in a GPCR Binding Site

Moiety of Ligand Potential Interacting Residue (Example) Type of Interaction
Protonated Piperidine Nitrogen Aspartic Acid (Asp) Salt Bridge, Hydrogen Bond
Phenyl Ring Phenylalanine (Phe) π-π Stacking
Isopropoxy Group Leucine (Leu), Valine (Val) Hydrophobic Interaction

Binding Site Prediction and Characterization

For a target protein where the binding site is unknown, computational tools can be used to predict potential binding pockets. These algorithms typically search the protein's surface for cavities with suitable size, shape, and chemical properties to accommodate a ligand. nih.govnih.gov Once a potential binding site is identified, it is characterized by defining its dimensions (e.g., using a grid box in docking software) and mapping its properties, such as hydrophobicity, electrostatic potential, and hydrogen-bonding capacity. nih.gov This characterization helps to understand why a particular ligand might bind there and provides a basis for designing new molecules with improved affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the ligand-receptor complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govrsc.org By analyzing the trajectory from an MD simulation, researchers can assess the stability of key interactions, observe conformational changes, and calculate binding free energies with greater accuracy. A stable Root Mean Square Deviation (RMSD) of the ligand within the binding site over the course of the simulation is often used as an indicator of a stable binding mode. ufu.br

De Novo Design and Virtual Screening of this compound Analogues

Computational chemistry is also pivotal in the discovery of new molecules. Using this compound as a starting point or "fragment," new analogues can be designed and evaluated in silico.

Virtual Screening is a technique where large digital libraries containing millions of compounds are computationally tested against a biological target to identify potential "hits." nih.govsciengpub.ir This can be done using structure-based methods like docking the entire library into the target's binding site or using ligand-based methods like searching for molecules that have a similar shape or pharmacophore to a known active compound. nih.govresearchgate.net

De Novo Design is a more creative computational approach where algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. nih.gov These programs use rules of chemical synthesis and scoring functions to generate structures that are predicted to have high affinity and are synthetically feasible. Both virtual screening and de novo design can be used to explore chemical space around the this compound scaffold to identify derivatives with potentially enhanced properties. nih.govnih.gov

Preclinical Pharmacological Investigations and Mechanistic Studies of 4 3 Isopropoxyphenyl Piperidine

Target Identification and Binding Affinity Profiling

The initial stages of characterizing the pharmacological profile of 4-(3-isopropoxyphenyl)piperidine and its analogs involve comprehensive screening to identify their molecular targets and determine their binding affinities. This process utilizes a variety of in vitro techniques, including receptor binding studies and enzyme inhibition assays, to elucidate the compound's interactions with specific biological molecules.

Research into piperidine (B6355638) derivatives has revealed their potential to interact with various receptor systems, most notably opioid and tachykinin receptors.

Opioid Receptors:

Studies on 4-substituted piperidines have shown that modifications to the piperidine core can significantly influence binding affinity at opioid receptors. For instance, altering the length and flexibility of the side chain at the 4-position has been found to improve binding affinity at both mu-opioid receptors (MOR) and delta-opioid receptors (DOR). nih.govresearchgate.net Some analogs exhibit a balanced, low nanomolar binding affinity for both MOR and DOR. nih.govresearchgate.net Specifically, chemical modifications at the 4-position within the piperidine ring have been shown to increase binding affinity at the MOR. plos.org

N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been investigated for their opioid receptor affinity, leading to the discovery of compounds with high affinity for mu, kappa, and delta receptors. nih.gov For example, one such derivative, LY246736, demonstrated Ki values of 0.77 nM, 40 nM, and 4.4 nM for mu, kappa, and delta receptors, respectively. nih.gov Furthermore, the N-substituted 4-(3-hydroxyphenyl)piperazine scaffold, a close structural relative, also yields compounds with nanomolar binding affinity at μ-opioid receptors. nih.gov

Compound/AnalogReceptorBinding Affinity (Ki)
LY246736Mu-opioid0.77 nM
Kappa-opioid40 nM
Delta-opioid4.4 nM

Tachykinin Receptors:

The tachykinin system, which includes receptors like the neurokinin 1 receptor (NK1R), is another area of investigation for piperidine-like structures. nih.gov Tachykinins are involved in a wide array of physiological processes, and their receptors are considered important therapeutic targets. nih.gov While direct binding data for this compound at tachykinin receptors is not extensively detailed in the provided context, the structural similarities to other pharmacologically active piperidines suggest this as a potential area for further investigation.

Enzyme inhibition assays are crucial for identifying non-receptor-mediated activities of a compound. For piperidine derivatives, several enzymes have been explored as potential targets.

Akt1:

A series of AKT inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized. nih.gov One potent compound from this series, designated 10h, exhibited an IC50 value of 24.3 nM for AKT1 inhibition. nih.gov This indicates a high level of inhibitory activity against this key enzyme in cell signaling pathways. nih.gov

Acetylcholinesterase (AChE):

Piperidine and piperazine (B1678402) derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission. nih.govnih.gov Phenoxyethyl piperidine compounds have shown selectivity for AChE inhibition, primarily interacting with the peripheral anionic site (PAS) of the enzyme. nih.gov In one study, a phthalimide-based derivative with a piperazine ring, a bioisosteric replacement for piperidine, showed an IC50 value of 0.91 µM for AChE inhibition. nih.gov

Compound SeriesTarget EnzymeIC50 Value
N-heterocyclic based with piperidin-4-yl side chain (e.g., 10h)Akt124.3 nM
Phthalimide-based with piperazine ringAcetylcholinesterase0.91 µM

Phosphodiesterase 4 (PDE4):

Inhibition of PDE4 has been linked to the induction of apoptosis and dephosphorylation of AKT in cellular models. nih.gov While direct inhibitory data for this compound on PDE4 is not provided, the known interplay between PDE4 and AKT pathways suggests this as a potential mechanism to explore for piperidine-containing compounds. nih.gov

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

Understanding the molecular mechanisms through which this compound and its analogs exert their effects is a key focus of non-clinical research. These investigations delve into the specific molecular interactions and conformational changes that underlie the observed pharmacological activity.

For piperidine derivatives targeting opioid receptors, the orientation of substituents on the piperidine ring is critical. For instance, in the case of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the equatorial phenyl low-energy conformation is believed to mediate their opioid antagonist activity. nih.gov This is supported by conformational energy analyses. nih.gov Similarly, for fentanyl analogs, which share a 4-anilidopiperidine core, modifications at the 3- and 4-positions of the piperidine ring are known to significantly impact potency. plos.orgchemrxiv.org

In the context of acetylcholinesterase inhibition, phenoxyethyl piperidine derivatives are thought to interact primarily with the peripheral anionic site (PAS) of the enzyme. nih.gov This interaction is a key feature of their inhibitory mechanism. nih.gov

Cellular Pathway Modulation by this compound (e.g., Signal Transduction Inhibition)

The interaction of this compound and related compounds with their molecular targets can lead to the modulation of various intracellular signaling pathways.

One significant pathway affected by piperidine-containing AKT inhibitors is the PI3K/AKT signaling cascade. The inhibitor designated as compound 10h, with its piperidin-4-yl side chain, has been shown to be a potent pan-AKT inhibitor. nih.gov It effectively inhibits the cellular phosphorylation of AKT, a crucial step in this pathway that controls cell growth, survival, and metabolism. nih.govnih.gov This inhibition ultimately leads to the induction of apoptosis in cancer cells. nih.gov

Furthermore, the inhibition of phosphodiesterase 4 (PDE4) can also impact the AKT pathway. Inhibition of PDE4 catalytic activity has been shown to trigger AKT dephosphorylation. nih.gov This suggests a potential cross-talk between the PDE4 and AKT signaling pathways that could be modulated by piperidine-based inhibitors.

In Vitro and Ex Vivo Functional Assays (Excluding Human Clinical Data)

Functional assays are employed to assess the physiological or pathological consequences of a compound's interaction with its target. These assays provide insights into the compound's efficacy and functional effects in a controlled laboratory setting.

For opioid receptor ligands, agonist-stimulated [³⁵S]GTPγS binding assays are commonly used to determine functional activity. nih.govrti.org In studies of 4-substituted piperidines, several compounds have demonstrated good efficacy at the MOR, acting as agonists, while simultaneously displaying antagonistic properties at the DOR. nih.govresearchgate.net Conversely, some N-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, showing inhibitory activity in [³⁵S]GTPγS assays at mu, delta, and kappa receptors. nih.gov

In the context of acetylcholinesterase inhibition, the Ellman method is a standard in vitro assay used to determine the inhibitory potency of compounds. nih.govmdpi.comepa.govresearchgate.net This method has been used to evaluate various piperidine and piperazine derivatives. nih.gov

For AKT inhibitors, kinase assays are performed to measure the compound's ability to inhibit the enzymatic activity of AKT. nih.gov For example, the potent AKT inhibitor 10h was evaluated for its ability to inhibit the phosphorylation of GSK3β, a downstream substrate of AKT, to assess its intracellular inhibitory activity. nih.gov

Investigation of Receptor Subtype Selectivity and Allosteric Modulation

Investigating a compound's selectivity for different receptor subtypes is crucial for developing targeted therapies with fewer side effects.

Structure-activity relationship studies of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the discovery of peripherally selective opioid antagonists. nih.gov By altering the size and polarity of the N-substituent, a compound (LY246736) was developed that distributes selectively to peripheral opioid receptors with over 200-fold selectivity. nih.gov

Furthermore, research has focused on developing subtype-selective ligands for kappa opioid receptors by modifying the N-substituent of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine. rti.org This approach has yielded compounds with increased affinity and selectivity for the kappa receptor. rti.org Similarly, piperazine derivatives have been designed to achieve selectivity for α1-adrenergic receptor subtypes. nih.gov

Preclinical Metabolic Fate and Analytical Methodologies for 4 3 Isopropoxyphenyl Piperidine

In Vitro Metabolic Stability Studies

To predict how a compound might behave in the human body, scientists first assess its stability in the presence of metabolic enzymes in a controlled laboratory setting. This is often done using components of liver cells, the body's primary site for drug metabolism.

Hepatic Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Studies involving human liver microsomes are crucial for determining a compound's intrinsic clearance—an inherent measure of how quickly it is metabolized. For 4-(3-isopropoxyphenyl)piperidine, research has shown that it undergoes metabolism when incubated with rat liver microsomes. nih.gov Such in vitro systems are instrumental in the early screening of drug candidates, as they provide initial insights into their metabolic liabilities. nih.gov

Hepatocytes : These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model. While specific data on the metabolic stability of this compound in hepatocyte cultures is not extensively detailed in the available literature, this type of study would provide a more complete picture of its metabolic profile.

The following table summarizes the key aspects of in vitro metabolic stability studies.

In Vitro SystemKey Enzymes PresentInformation GainedRelevance to this compound
Hepatic Microsomes Primarily Phase I enzymes (e.g., Cytochrome P450)Intrinsic clearance, identification of Phase I metabolitesStudies have confirmed its metabolism in rat liver microsomes. nih.gov
Hepatocytes Both Phase I and Phase II enzymesA more complete metabolic profile, including conjugation reactionsProvides a more comprehensive understanding of its overall metabolic fate.

Identification and Characterization of Metabolites (Non-Human Samples)

Identifying the metabolites of a compound is essential, as these breakdown products can have their own biological activity or potential for toxicity.

Phase I reactions typically involve the introduction or exposure of functional groups on the parent molecule, making it more water-soluble. For compounds containing a piperidine (B6355638) ring, several metabolic pathways are common. nih.gov

N-dealkylation : This is a major metabolic route for many piperidine-containing drugs, where a substituent on the nitrogen atom is removed. nih.gov This process is often catalyzed by CYP3A4. nih.gov

Oxidation : The piperidine ring itself can be oxidized, for instance, to form a lactam. frontiersin.org

Hydroxylation : The addition of a hydroxyl group (-OH) to the molecule is another common Phase I modification. frontiersin.org

O-dealkylation : For this compound, the removal of the isopropyl group from the ether linkage is a likely metabolic pathway.

The following table outlines the potential Phase I metabolic pathways for this compound.

Metabolic PathwayDescriptionPotential Metabolite
N-Dealkylation Removal of a substituent from the piperidine nitrogen.Varies depending on the specific substituent.
Oxidation Addition of oxygen to the piperidine ring.A lactam derivative.
Hydroxylation Addition of a hydroxyl group.A hydroxylated piperidine or phenyl ring.
O-Dealkylation Removal of the isopropyl group.4-(3-hydroxyphenyl)piperidine.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Glucuronidation : This is a common Phase II pathway where glucuronic acid is attached to a suitable functional group, such as a hydroxyl group. The phenolic metabolite formed from the O-dealkylation of this compound would be a prime candidate for glucuronidation.

Sulfation : This involves the addition of a sulfonate group, often to a hydroxyl group.

Acetylation : The addition of an acetyl group, typically to an amine.

The following table details potential Phase II metabolic pathways.

Metabolic PathwayDescriptionPotential Substrate
Glucuronidation Conjugation with glucuronic acid.Phenolic metabolite (from O-dealkylation).
Sulfation Conjugation with a sulfonate group.Phenolic metabolite.
Acetylation Addition of an acetyl group.The piperidine nitrogen (if N-dealkylated).

Analytical Method Development for Research Quantification

To study the metabolism and pharmacokinetics of this compound, sensitive and specific analytical methods are required.

Chromatography is a powerful tool for separating complex mixtures, making it ideal for analyzing biological samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for the separation and quantification of a wide range of compounds. nih.govresearchgate.netepa.gov For piperidine-containing compounds, reversed-phase HPLC with a C18 column is commonly employed. nih.govptfarm.pl Detection can be achieved using a UV detector if the molecule has a suitable chromophore, or with more universal detectors like a Charged Aerosol Detector (CAD) for compounds lacking a UV chromophore. researchgate.netepa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its high sensitivity and selectivity. nih.govsigmaaldrich.comresearchgate.net It combines the separation capabilities of HPLC with the precise detection and structural information provided by mass spectrometry. nih.gov This technique is essential for quantifying low levels of the parent compound and its metabolites in complex matrices like plasma and urine. nih.gov

The following table summarizes the chromatographic techniques used for the analysis of this compound.

TechniquePrincipleApplication
HPLC Separation based on differential partitioning between a stationary and mobile phase.Quantification of the parent compound and major metabolites. nih.gov
LC-MS/MS Separation by HPLC followed by mass analysis of the compound and its fragments.Highly sensitive and selective quantification and identification of the parent compound and its metabolites in biological samples. nih.govsigmaaldrich.com

Spectroscopy is used to elucidate the structure of the parent compound and its metabolites.

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. nih.gov It is an indispensable tool for confirming the structure of newly synthesized compounds and for identifying the exact structure of their metabolites. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. This is crucial for confirming the identity of a compound and for proposing the structures of unknown metabolites.

The following table provides an overview of the spectroscopic techniques used for characterization.

TechniquePrincipleApplication
NMR Exploits the magnetic properties of atomic nuclei.Detailed structural elucidation of the parent compound and its metabolites. nih.gov
IR Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups.
HRMS Provides highly accurate mass measurements.Determination of elemental composition and structural confirmation of the parent compound and metabolites.

Bioanalytical Method Validation for Preclinical Studies

The successful execution of preclinical pharmacokinetic and toxicokinetic studies relies on the availability of a validated bioanalytical method to ensure the reliable quantification of the analyte in biological matrices. While specific, publicly available validation data for this compound is limited, the validation of a bioanalytical method for this compound would adhere to established international guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). These guidelines ensure that the analytical method is reliable and reproducible for its intended purpose.

The validation process for a method, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, involves demonstrating its performance with respect to selectivity, accuracy, precision, recovery, calibration curve, and stability. These parameters are assessed to guarantee that the measurements of this compound concentrations in preclinical samples, such as rodent plasma, are accurate and dependable.

Selectivity

Selectivity is the capability of the analytical method to distinguish and quantify the analyte—in this case, this compound—from other components in the biological sample. This includes endogenous matrix components, metabolites, and other potential interfering substances. To assess selectivity, blank matrix samples from at least six individual sources are analyzed to confirm the absence of significant interference at the retention time of the analyte and the internal standard. The response from interfering peaks should not be more than 20% of the response of the lower limit of quantification (LLOQ) for the analyte.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter among a series of measurements. These are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected range of study samples. For preclinical studies, the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. For the LLOQ, these acceptance criteria are typically expanded to ±20%. Within-run (intra-batch) and between-run (inter-batch) precision and accuracy are assessed to ensure repeatability over time.

Illustrative Data for Accuracy and Precision of this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-Batch Accuracy (% Bias) (n=5)Intra-Batch Precision (% CV) (n=5)Inter-Batch Accuracy (% Bias) (n=15, 3 runs)Inter-Batch Precision (% CV) (n=15, 3 runs)
LLOQ1.05.58.24.89.5
Low3.0-2.15.4-1.76.8
Medium501.53.12.04.2
High150-0.82.5-1.13.7

This table presents hypothetical data for illustrative purposes.

Calibration Curve

The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a blank matrix spiked with the analyte at several concentration levels. For LC-MS/MS methods, a weighted linear regression is commonly applied. The curve should demonstrate a reliable and reproducible response over the intended analytical range.

Illustrative Calibration Curve Parameters for this compound

ParameterValue
Calibration Range 1.0 - 200 ng/mL
Regression Model Weighted linear regression (1/x²)
Correlation Coefficient (r²) > 0.99
Accuracy of Back-Calculated Standards Within ±15% of nominal (±20% at LLOQ)

This table presents hypothetical data for illustrative purposes.

Recovery and Matrix Effect

The recovery of an analyte refers to the efficiency of the extraction process from the biological matrix. It is assessed by comparing the analytical response of extracted samples to that of unextracted standards representing 100% recovery. While 100% recovery is not essential, it should be consistent and reproducible.

The matrix effect evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. It is determined by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. The internal standard is used to compensate for these effects.

Stability

The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage during a preclinical study. This includes:

Freeze-Thaw Stability: Assesses the analyte's stability after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a duration that reflects sample processing time.

Long-Term Stability: Evaluates stability in the frozen state over a period that meets or exceeds the duration of the study's sample storage.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

For each stability assessment, the mean concentration of the stability samples is compared to that of freshly prepared samples, with any deviation typically required to be within ±15%.

Derivatization and Advanced Analog Development for 4 3 Isopropoxyphenyl Piperidine

Design Principles for Improved Preclinical Properties (e.g., solubility, stability)

The optimization of preclinical properties such as aqueous solubility and metabolic stability is a critical step in drug development. For the 4-(3-isopropoxyphenyl)piperidine scaffold, several design principles can be applied to enhance its drug-like characteristics. A primary strategy involves modulating the lipophilicity of the molecule, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

One common approach is the introduction of polar functional groups or heteroatoms. cambridgemedchemconsulting.com Replacing the isopropoxy group with smaller, more polar ethers (e.g., methoxy (B1213986) or ethoxy) or even a hydroxyl group can increase aqueous solubility. However, this must be balanced against potential loss of potency if the isopropoxy group is crucial for target binding. Another strategy is the introduction of nitrogen atoms into the aromatic ring, converting the phenyl ring into a pyridine (B92270) or pyrimidine, which can lower the partition coefficient (logP) and often improves metabolic stability by altering the electronic properties of the ring. niper.gov.in

Metabolic stability is frequently addressed by blocking metabolically labile sites. The positions on the phenyl ring and the piperidine (B6355638) ring adjacent to the nitrogen atom are often susceptible to oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com A widely used technique to enhance stability is fluorination. Introducing fluorine atoms at potential sites of metabolism can block these pathways due to the strength of the C-F bond. cambridgemedchemconsulting.com For instance, fluorinating the isopropoxy group or the phenyl ring can prevent hydroxylation. Similarly, strategic substitution on the piperidine ring can improve stability. nih.gov

Formulation strategies can also be considered in later stages. The creation of amorphous solid dispersions, where the compound is dispersed within a polymer matrix, can prevent crystallization and enhance the dissolution rate and solubility. merckmillipore.comnih.gov Additionally, forming complexes with proteins or other carriers can improve the solubility profile of poorly water-soluble compounds. nih.gov

Table 1: Strategies to Improve Preclinical Properties

Strategy Modification Example Target Property Improvement
Reduce Lipophilicity Replace isopropoxy with methoxy; Convert phenyl to pyridyl Increased aqueous solubility
Enhance Metabolic Stability Introduce fluorine to phenyl ring or isopropoxy group Block oxidative metabolism
Improve Solubility Replace piperidine with morpholine Increased polarity and solubility cambridgemedchemconsulting.com
Formulation Create amorphous solid dispersions Enhanced dissolution and solubility merckmillipore.com

Synthesis of Prodrugs and Targeted Delivery Systems

For compounds like this compound intended for targets within the central nervous system (CNS), overcoming the blood-brain barrier (BBB) is a major challenge. Prodrug synthesis and targeted delivery systems are two prominent strategies to address this.

A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. A common prodrug strategy for CNS drugs involves increasing lipophilicity to facilitate passive diffusion across the BBB. mdpi.com If an analog of this compound contains a hydroxyl group, it could be converted into an ester or a phosphate (B84403) ester. google.com These lipophilic prodrugs can cross the BBB and are then cleaved by endogenous enzymes like esterases or phosphatases in the brain to release the active parent drug. google.comnih.gov Another approach is the redox chemical delivery system, where a lipophilic dihydropyridine (B1217469) carrier is attached to the drug. The complex crosses the BBB, is oxidized to a charged pyridinium (B92312) salt, and becomes trapped in the CNS, where it slowly releases the active drug. mdpi.com

Targeted delivery systems utilize carriers to transport drugs across the BBB. researchgate.net Nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) and liposomes can encapsulate the drug, protecting it from degradation and masking its physicochemical properties to facilitate transport. researchgate.netresearchgate.net The surface of these carriers can be functionalized with specific ligands that bind to receptors on the surface of brain endothelial cells, triggering receptor-mediated endocytosis. nih.gov For example, antibodies targeting the transferrin receptor (like the OX26 antibody) or insulin (B600854) receptor can be conjugated to the nanoparticle surface to "ferry" the drug across the BBB. nih.gov Extracellular vesicles are also being explored as natural, biocompatible carriers for CNS drug delivery. nih.gov Another route that bypasses the BBB for certain drugs is intranasal administration, which can allow for direct transport to the CNS via the olfactory pathway. mdpi.comnih.gov

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov For this compound, bioisosteric replacements can be considered for the isopropoxy group, the phenyl ring, and the piperidine core.

Isopropoxy Group: The isopropoxy group can be replaced by other functionalities to modulate lipophilicity and metabolic stability. A common replacement is the trifluoromethyl group (CF3), which is a bioisostere for the isopropyl group. cambridgemedchemconsulting.com Other small alkyl ethers or even a trifluoromethyloxetane group could be explored to decrease lipophilicity while maintaining or improving metabolic stability. cambridgemedchemconsulting.com

Phenyl Ring: The phenyl ring is a frequent target for bioisosteric replacement to improve properties like solubility and metabolic stability, or to explore new intellectual property space. chem-space.com Common replacements include heteroaromatic rings such as pyridine, thiophene, or pyrimidine. nih.gov These substitutions can introduce polarity, alter metabolic pathways, and provide new hydrogen bonding opportunities. More recently, non-aromatic, rigid scaffolds have been used as phenyl ring mimics. Saturated bicyclic molecules like bicyclo[1.1.1]pentane (BCP) have emerged as effective replacements, often leading to improved solubility and metabolic profiles by removing the aromatic system prone to π–π stacking and metabolism. acs.org

Piperidine Ring: The piperidine ring itself can be a site of metabolism, typically at the carbons alpha to the nitrogen. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine can lead to improved metabolic stability and solubility. Morpholine is a classic replacement that increases polarity. cambridgemedchemconsulting.com A more modern approach involves using spirocyclic systems. For example, 2-azaspiro[3.3]heptane and the more recent 1-azaspiro[3.3]heptane have been successfully used as piperidine bioisosteres, demonstrating improved metabolic stability and reduced lipophilicity while maintaining the crucial three-dimensional orientation of substituents. researchgate.netenamine.netchemrxiv.org

Table 2: Bioisosteric Replacements for the this compound Scaffold

Original Group Bioisosteric Replacement Potential Advantage
Isopropoxy Trifluoromethoxy, Cyclobutoxy Modulated lipophilicity, improved stability
Phenyl Pyridyl, Pyrimidyl Improved solubility and metabolic stability niper.gov.in
Phenyl Bicyclo[1.1.1]pentane (BCP) Improved solubility, escape from aromatic metabolism acs.org
Piperidine Morpholine Increased polarity/solubility cambridgemedchemconsulting.com
Piperidine 1-Azaspiro[3.3]heptane Improved metabolic stability, reduced lipophilicity researchgate.netchemrxiv.org

Scaffold Hopping Strategies from this compound

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential pharmacophoric elements responsible for biological activity. nih.gov This strategy is employed to discover novel chemotypes with superior properties, such as improved pharmacokinetics, better selectivity, or a more favorable intellectual property position. uniroma1.ituniroma1.it

Starting from the this compound scaffold, a key strategy would be to maintain the spatial arrangement of the basic nitrogen of the piperidine and the substituted aromatic ring. Computational modeling can be used to identify new scaffolds that can present these pharmacophoric features in a similar three-dimensional orientation.

One approach is heterocycle replacement , which can be considered a form of scaffold hopping. For example, as seen in the development of neurokinin-3 (NK3) receptor antagonists, a piperidine core can be replaced by a fused heterocyclic system like an isoxazolo[3,4-c]piperidine. nih.govkyoto-u.ac.jpkyoto-u.ac.jp This type of hop maintains a portion of the original ring system while introducing a new heterocyclic component, which can significantly alter the molecule's properties.

Another strategy is ring opening or closure . In a conceptual example, the piperidine ring could be opened to yield a flexible acyclic amine, or a different ring system could be formed by connecting different parts of the molecule. The transformation of morphine to tramadol (B15222) is a classic example of a ring-opening scaffold hop. nih.gov

Future Directions and Challenges in 4 3 Isopropoxyphenyl Piperidine Research

Emerging Synthetic Strategies for Complex Piperidine (B6355638) Scaffolds

The synthesis of the piperidine ring is a cornerstone of medicinal chemistry, yet the demand for structurally novel and complex derivatives necessitates the continuous evolution of synthetic methodologies. Future research on 4-(3-isopropoxyphenyl)piperidine and related structures will benefit significantly from emerging strategies that offer greater efficiency, stereocontrol, and access to diverse chemical space.

Traditional methods for piperidine synthesis, such as the catalytic hydrogenation of pyridine (B92270) precursors, remain relevant but are being supplemented by more sophisticated approaches. oup.com Modern strategies are increasingly focused on late-stage functionalization and the development of modular, efficient reactions.

Catalytic and Enantioselective Methods: A significant frontier is the development of catalytic enantioselective methods to produce chiral piperidines. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for instance, provides access to enantioenriched 3-substituted piperidines, which can be precursors to more complex structures. nygen.io Similarly, palladium-catalyzed C(sp³)–H arylation has been used to selectively synthesize cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. researchgate.net The application of such methods could allow for the introduction of chiral centers onto the piperidine ring of this compound, exploring new structure-activity relationships.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying existing piperidine scaffolds without the need for pre-functionalized starting materials. researchgate.net Visible-light-initiated, iodine-catalyzed Csp³–H amination represents a novel route for selective piperidine formation through intramolecular cyclization. nih.gov These techniques could be employed to diversify the this compound core at positions that are otherwise difficult to access, creating a library of analogues for biological screening.

Flow Chemistry and Multicomponent Reactions: Continuous flow chemistry is gaining traction for its ability to enable rapid, scalable, and often safer reaction conditions. nih.govspringernature.com Protocols for the synthesis of functionalized piperidines within minutes have been developed using flow reactors. nih.govacs.org This technology is particularly advantageous for multi-step syntheses and for handling hazardous reagents. springernature.com Multicomponent reactions (MCRs) also offer an efficient pathway to complex piperidine scaffolds by combining three or more starting materials in a single step, which can drastically reduce the number of synthetic operations. nih.gov

Novel Coupling and Cyclization Strategies: Innovative cross-coupling reactions, such as the palladium/copper(I)-cocatalyzed Negishi coupling of 4-piperidylzinc iodide with aryl halides, provide a direct route to 4-arylpiperidines. nih.gov Furthermore, strategies utilizing Zincke imine intermediates are emerging as a general method to access diverse N-(hetero)arylpiperidines through a pyridine ring-opening and ring-closing cascade. frontiersin.orgfrontiersin.org These modular approaches are highly valuable for creating libraries of compounds for drug discovery. frontiersin.orgmdpi.com

Table 1: Comparison of Emerging Synthetic Strategies for Piperidine Scaffolds
StrategyDescriptionKey AdvantagesRelevant Compounds/PrecursorsCitation
Catalytic Enantioselective SynthesisUse of chiral catalysts (e.g., Rhodium-based) to control the stereochemistry of the piperidine ring during its formation or functionalization.High enantioselectivity, access to chiral building blocks.3-Substituted tetrahydropyridines, Preclamol, Niraparib nygen.io
C-H FunctionalizationDirectly converting C-H bonds on the piperidine ring to C-C or C-heteroatom bonds, often using transition metal catalysis.Atom economy, late-stage modification of complex molecules.cis-3,4-disubstituted piperidines, (−)-paroxetine researchgate.net
Flow ChemistryPerforming reactions in continuous-flow microreactors instead of batch flasks.Rapid reaction times, scalability, improved safety and control.α-Substituted piperidines, drug precursors nih.govacs.org
Negishi CouplingPalladium/copper(I)-cocatalyzed cross-coupling of an organozinc reagent (4-piperidylzinc iodide) with aryl halides.Direct formation of the 4-arylpiperidine bond.4-(N-BOC-piperidyl)zinc iodide, 4-arylpiperidines nih.gov
Zincke Imine IntermediatesA pyridine ring-opening/ring-closing strategy involving pyridinium (B92312) salts and anilines to form N-arylpiperidines.Modular, convergent, high-throughput experimentation (HTE) compatible.N-(hetero)arylpiperidines frontiersin.orgfrontiersin.org

Unexplored Biological Targets and Therapeutic Avenues

While 4-arylpiperidines are known to interact with a range of biological targets, particularly within the central nervous system (CNS), a vast landscape of potential targets remains unexplored for this compound. Future research should aim to move beyond established targets like serotonin (B10506) transporters and dopamine (B1211576) receptors to uncover novel mechanisms of action and therapeutic applications. oup.com

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as acetylcholinesterase (AChE) inhibitors for dementia, 5-HT2C agonists for appetite control, and sigma receptor modulators. nih.govnih.gov More recently, piperidine derivatives have been investigated as Cathepsin K inhibitors for osteoporosis and as anticancer agents. nih.govlabcart.com A key future direction is the exploration of multi-target ligands, such as compounds that modulate both histamine (B1213489) H3 and sigma-1 receptors, which could offer synergistic therapeutic effects. lexogen.com

Potential Unexplored Targets:

Ion Channels: Voltage-gated ion channels are critical in various physiological processes, and their modulation represents a significant therapeutic opportunity. The effect of this compound on specific ion channel subtypes (e.g., sodium, potassium, or calcium channels) is largely unknown and warrants investigation.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important drug targets, particularly in oncology and inflammatory diseases. Screening this compound against a panel of epigenetic modifiers could reveal unexpected activities.

Protease-Activated Receptors (PARs): PARs, like PAR2, are involved in inflammation, metabolic dysfunction, and cancer progression. mdpi.com Small molecules that can modulate PAR signaling are of great interest, and the 4-arylpiperidine scaffold has not been extensively explored in this context.

Inositol Phosphate (B84403) Kinases (IPMK): IPMK is an enzyme involved in cell signaling, and its inhibition has shown potential in glioblastoma. frontiersin.org The discovery of piperidine-containing compounds with off-target efficacy against IPMK suggests this could be a fruitful, unexplored avenue for this compound. frontiersin.org

New Therapeutic Avenues: Based on these potential new targets, research into this compound could expand into new therapeutic areas beyond its traditional CNS focus. These include:

Metabolic Diseases: Given the role of targets like PAR2 in metabolic regulation, there is potential for developing treatments for conditions such as metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com

Inflammatory Disorders: By modulating novel inflammatory pathways, derivatives could be developed for autoimmune diseases or chronic inflammatory conditions.

Oncology: The antiproliferative properties of some piperidine derivatives against various cancer cell lines suggest that a systematic screening of this compound could identify new anticancer leads. labcart.com

Advancements in Computational Predictive Models

The integration of computational, or in silico, methods is indispensable for modern drug discovery, enabling the rapid prediction of biological activity, pharmacokinetic properties, and potential toxicity. For this compound, advancements in these models offer a path to accelerate research and design more effective and safer drug candidates.

Target and Activity Prediction: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) allow for the rapid screening of a chemical structure against databases of known biological targets. nygen.ionih.gov These platforms can generate hypotheses about the potential mechanisms of action for this compound, identifying likely interactions with enzymes, receptors, and ion channels that can then be validated experimentally. nygen.ionih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique to correlate the structural features of a series of compounds with their biological activity. nih.gov By developing QSAR models for analogues of this compound, researchers can identify key structural motifs responsible for potency and selectivity. lexogen.compluto.bio These models can then guide the synthesis of new derivatives with enhanced activity. For example, a QSAR study on piperidine derivatives as farnesyltransferase inhibitors revealed that specific van der Waals surface area features and the presence of aromatic and donor/acceptor groups were crucial for activity. lexogen.com

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred binding orientation of a ligand to its target protein. oup.comcreative-proteomics.com For this compound, docking studies can elucidate its binding mode within known targets (e.g., serotonin transporter) or explore its potential fit in unexplored targets identified by prediction tools. springernature.com These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for affinity and can guide structure-based drug design. oup.com Molecular dynamics simulations further enhance this by modeling the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose. oup.com

ADMET Prediction: A significant challenge in drug development is poor ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profiles. In silico ADMET models can predict these properties early in the discovery process, saving time and resources. oup.compluto.bio For this compound, these models can predict its oral bioavailability, blood-brain barrier permeability, potential for inhibiting cytochrome P450 enzymes, and various toxicity endpoints. oup.com This allows for the early identification of potential liabilities that can be addressed through chemical modification. mdpi.comnih.gov

Table 2: Application of Computational Models in Piperidine Research
Computational ModelPurposeExample Application for this compoundCitation
Target Prediction (e.g., SwissTargetPrediction)To identify potential biological targets for a given molecule.Generate a ranked list of likely protein targets to guide experimental screening. nygen.ionih.gov
QSAR (Quantitative Structure-Activity Relationship)To correlate chemical structure with biological activity and guide optimization.Develop a model based on analogues to predict the potency of new designs. nih.govlexogen.compluto.bio
Molecular DockingTo predict the binding mode of a ligand within a protein's active site.Visualize the interaction with a target receptor to design modifications that improve affinity. oup.comcreative-proteomics.com
ADMET PredictionTo predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and Toxicity.Assess potential liabilities like poor metabolic stability or hERG toxicity early in the design phase. oup.compluto.bio

Challenges in Optimizing Preclinical Profiles

While the 4-arylpiperidine scaffold is a valuable starting point, the path from a promising hit compound to a clinical candidate is fraught with challenges related to its preclinical profile. Optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties of this compound and its derivatives is a critical hurdle that requires careful multiparameter optimization.

Metabolic Stability: The piperidine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov N-dealkylation is a common metabolic pathway for many piperidine-containing drugs, which can lead to rapid clearance and the formation of active or inactive metabolites. nih.gov The isopropoxy group on the phenyl ring of this compound may also be a site of metabolic O-dealkylation. A key challenge is to improve metabolic stability to ensure a sufficiently long half-life for therapeutic efficacy. Strategies to address this include:

Bioisosteric Replacement: Replacing metabolically labile groups with more stable ones. For example, substituting a piperazine (B1678402) ring with aminopiperidines has been shown to improve metabolic stability in certain drug series. nih.gov

Introduction of Blocking Groups: Adding substituents, such as fluorine atoms, at or near metabolic hotspots to sterically hinder enzymatic attack. nih.gov

Physicochemical Properties and Permeability: The physicochemical properties of a molecule, such as solubility and lipophilicity (logP/logD), are crucial for its absorption and distribution. nygen.ioacs.org For CNS-targeted drugs, the ability to cross the blood-brain barrier is essential. A major challenge is balancing these properties to achieve good oral bioavailability and CNS penetration without introducing other liabilities. For instance, increasing lipophilicity can improve permeability but may also increase metabolic clearance and off-target toxicity. The introduction of chiral centers or rigidifying the piperidine scaffold can modulate these properties, sometimes leading to improved solubility and pharmacokinetic profiles. nygen.iolexogen.com

Off-Target Activity and Toxicity: The 4-arylpiperidine scaffold is known to interact with multiple targets, which can be beneficial (polypharmacology) but also lead to undesirable off-target effects. A significant challenge is ensuring selectivity for the desired target over others to minimize side effects. For example, many CNS drugs face the challenge of hERG potassium channel inhibition, which can lead to cardiac arrhythmias. creative-proteomics.com Thorough off-target screening and structural modifications are necessary to mitigate these risks. Introducing chirality or modifying the basicity of the piperidine nitrogen can sometimes reduce off-target effects. nygen.iocreative-proteomics.com

Formulation and Drug Delivery: Even with an optimized preclinical profile, challenges can arise in formulating the drug for administration. Poor solubility can make it difficult to develop an oral dosage form. nih.gov In some cases, prodrug strategies or advanced drug delivery systems, like nanoparticles, may be required to improve the ADME properties of a compound. acs.orgnih.gov

Integration of Multi-Omics Data in Mechanism Elucidation

Understanding the precise mechanism of action (MoA) of a drug candidate is fundamental to its successful development. Beyond identifying a primary biological target, it is crucial to understand the broader downstream effects on cellular pathways and networks. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to achieve this comprehensive understanding for compounds like this compound. nygen.iolabcart.com

A Holistic View of Drug Action: Single-omics studies, while informative, only capture one layer of the complex biological response to a drug. nygen.io Multi-omics integration provides a more holistic view by connecting changes across different molecular levels. pluto.bionih.gov For example, treating cells with this compound and then analyzing the resulting data can link drug-induced gene expression changes (transcriptomics) to corresponding alterations in protein levels (proteomics) and downstream shifts in metabolic pathways (metabolomics). nih.govnih.govcreative-proteomics.com This integrated approach can confirm the on-target MoA and uncover unexpected off-target effects or novel mechanisms. nygen.ioresearchgate.net

Key Omics Technologies and Their Roles:

Transcriptomics (RNA-Seq): Measures changes in gene expression following drug treatment. It can reveal which signaling pathways are activated or inhibited and help group compounds by similar mechanisms of action. nih.govlexogen.comresearchgate.net This is invaluable for validating that this compound engages its intended target pathway in a cellular context.

Proteomics: Provides a large-scale analysis of protein expression and post-translational modifications. Since proteins are often the direct targets of drugs, proteomics can identify the specific proteins that bind to a compound and map the resulting changes in protein networks. researchgate.netnih.govcreative-proteomics.com

Metabolomics: Analyzes the global profile of small-molecule metabolites. As the downstream output of cellular processes, the metabolome provides a functional readout of the physiological state of a cell. nih.govcreative-proteomics.com Changes in the metabolome can serve as sensitive biomarkers of drug efficacy and toxicity. nih.govcreative-proteomics.com

Future Applications for this compound Research: The application of multi-omics to the study of this compound could address several key questions:

Mechanism Deconvolution: If the compound shows a desired phenotypic effect (e.g., anti-inflammatory), but the target is unknown, multi-omics can help identify the molecular pathway responsible. springernature.com

Biomarker Discovery: Integrated analysis can identify specific transcripts, proteins, or metabolites that change consistently upon treatment, which could serve as biomarkers to monitor drug response in preclinical models and eventually in patients. nygen.iopluto.bio

Predicting Drug Combinations: By understanding the full network of pathways affected by the drug, researchers can rationally design combination therapies that might be more effective or overcome resistance. nih.gov

Toxicity Pathway Identification: Uncovering which pathways are perturbed at toxic doses can provide mechanistic insights into adverse effects and guide efforts to design safer analogues. nih.gov

The integration of these large datasets presents significant computational challenges, but the potential to gain a deep, mechanistic understanding of drug action makes it a critical future direction for the development of this compound and other novel therapeutic agents. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(3-Isopropoxyphenyl)piperidine, and how can reaction conditions be standardized for reproducibility?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, this compound may be synthesized via alkylation of piperidine precursors with 3-isopropoxyphenyl halides under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DCM . Critical parameters include temperature control (e.g., reflux vs. room temperature), stoichiometry of reagents, and purification methods (e.g., column chromatography or recrystallization). Standardization requires rigorous documentation of solvent purity, reaction times, and spectroscopic validation (¹H/¹³C NMR, LC-MS) to ensure batch-to-batch consistency .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the piperidine ring conformation and isopropoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis .
  • HPLC with UV/Vis or ELSD detection : To assess purity (>95% by area normalization) and resolve stereoisomers if present .
  • FT-IR : To identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

Safety protocols should address:

  • Reactivity : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Toxicity : Implement fume hoods and PPE (gloves, goggles) due to potential neurotoxic effects of piperidine derivatives .
  • Waste disposal : Neutralize acidic/byproduct streams per EPA guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electron distribution, revealing reactive sites for functionalization . Molecular docking against target proteins (e.g., neurotransmitter receptors) may predict binding affinity and guide SAR studies. For example, the isopropoxy group’s steric bulk could influence interactions with hydrophobic pockets in enzyme active sites . Use software like Gaussian or AutoDock, validated against crystallographic data .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Solutions include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple models .
  • Metabolic stability assays : Assess liver microsome degradation to rule out pharmacokinetic artifacts .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can factorial design optimize the synthesis and bioactivity screening of this compound derivatives?

A 2³ factorial design can evaluate variables:

  • Factors : Reaction temperature, catalyst loading, solvent polarity.
  • Responses : Yield, purity, inhibitory potency .
    Statistical tools (e.g., ANOVA, response surface modeling) identify significant interactions and optimal conditions. For example, higher catalyst loads may improve yield but reduce selectivity, requiring trade-off analysis .

Q. What are the challenges in developing enantioselective syntheses for chiral this compound derivatives?

Key challenges include:

  • Stereocenter formation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
  • Analytical validation : Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and circular dichroism (CD) spectroscopy .

Q. How do structural modifications (e.g., substituent effects) alter the physicochemical properties of this compound?

  • Lipophilicity : LogP increases with alkyl chain length, affecting BBB permeability (predict via ClogP software) .
  • Solubility : Introduce polar groups (e.g., -OH, -COOH) or use salt forms (e.g., HCl) .
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds for storage and formulation .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks (e.g., QSAR) into studies of this compound?

Link empirical data to hypotheses via:

  • QSAR models : Relate substituent electronic parameters (σ, π) to bioactivity .
  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., ²H/¹³C) or kinetic isotope effects .

Q. What standards (e.g., NIST, PubChem) ensure data reproducibility in studies of this compound?

  • Reference materials : Use NIST-validated spectra for instrument calibration .
  • Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with PubChem deposition (CID: [Insert]) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.